Tabersonine
Overview
Description
Tabersonin is a terpene indole alkaloid found in the medicinal plant Catharanthus roseus and the genus Voacanga, both of which belong to the alkaloid-rich family Apocynaceae . This compound is known for its significant role in the biosynthesis of other important alkaloids, such as vindoline, which is a precursor for the anti-cancer drug vinblastine .
Mechanism of Action
Target of Action
Tabersonine primarily targets the NLRP3 inflammasome and NF-κB signaling pathway . The NLRP3 inflammasome is a unique and important component of the innate immune system, consisting of the sensor NLRP3, adaptor protein ASC, and effector protein caspase-1 . The NF-κB pathway plays a crucial role in regulating the immune response to infection .
Mode of Action
This compound inhibits the activation of the NLRP3 inflammasome and NF-κB signaling pathway . It directly binds to the NLRP3 NACHT domain, reducing the self-oligomerization of NLRP3 . This suppression of NLRP3 inflammasome assembly, especially the interaction between NLRP3 and ASC, leads to a decrease in the production of IL-1β . Furthermore, this compound inhibits the activation of NF-κB induced by lipopolysaccharide (LPS), thus regulating inflammatory mediators such as inducible nitric oxide synthase (iNOS) .
Biochemical Pathways
This compound affects the NLRP3 inflammasome and NF-κB signaling pathways . By inhibiting these pathways, it regulates the release of inflammatory mediators such as nitric oxide (NO), interleukin-1 β (IL-1 β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) . This leads to its anti-neuroinflammatory effect .
Pharmacokinetics
It is known that this compound is a natural product derived from the traditional chinese herb catharanthus roseus
Result of Action
This compound significantly inhibits the production and expression of NO, IL-1 β, TNF-α, IL-6, and reactive oxygen species (ROS) in BV-2 cells stimulated by LPS . This results in the alleviation of neuroinflammatory diseases . It also ameliorates NLRP3-driven diseases, such as peritonitis, acute lung injury, and sepsis in mouse models .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS can induce the activation of NF-κB, which this compound can inhibit . , indicating the importance of the presence of NLRP3 for this compound’s action
Biochemical Analysis
Biochemical Properties
Tabersonine interacts with various enzymes and proteins. The terminal steps in the biosynthesis of vindoline are catalyzed by separate acetyl coenzyme A-dependent O-acetyltransferases in Madagascar periwinkle . This compound is converted into vindoline via six enzymatic steps .
Cellular Effects
This compound influences cell function by participating in the biosynthesis of vindoline . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Hydroxylation of this compound at the C-16 position, catalyzed by this compound 16-hydroxylase (T16H), initiates the synthesis of vindoline .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing.
Metabolic Pathways
This compound is involved in the metabolic pathways that lead to the production of vindoline . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tabersonin can be synthesized through various methods, including the extraction from natural sources like Catharanthus roseus. The synthetic route involves the hydroxylation of tabersonin at the 16 position by the enzyme tabersonin 16-hydroxylase to form 16-hydroxytabersonin .
Industrial Production Methods: Industrial production of tabersonin typically involves the cultivation of Catharanthus roseus plants, followed by extraction and purification processes. The extraction process often employs solvents like methanol or ethanol to isolate the alkaloid from the plant material .
Chemical Reactions Analysis
Types of Reactions: Tabersonin undergoes various chemical reactions, including:
Oxidation: Tabersonin can be oxidized to form 16-hydroxytabersonin.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Enzymes like tabersonin 16-hydroxylase are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
16-Hydroxytabersonin: Formed through hydroxylation.
Vindoline: A key intermediate in the biosynthesis of vinblastine.
Scientific Research Applications
Tabersonin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex alkaloids.
Biology: Studied for its role in plant metabolism and alkaloid biosynthesis.
Industry: Utilized in the production of pharmaceuticals, particularly anti-cancer drugs.
Comparison with Similar Compounds
Vindoline: Another terpene indole alkaloid involved in the biosynthesis of vinblastine.
Vinblastine: An anti-cancer drug synthesized from vindoline and catharanthine.
Tabernanthine: A related indole alkaloid with similar biosynthetic pathways.
Uniqueness: Tabersonin is unique due to its specific role in the biosynthesis of vindoline and vinblastine, making it a crucial intermediate in the production of these important alkaloids .
Properties
IUPAC Name |
methyl 12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGGIPWAZSFKCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanisms of action for tabersonine are still under investigation, research suggests multiple targets and downstream effects:
- Apoptosis Induction in Cancer Cells: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including hepatocellular carcinoma [] and triple-negative breast cancer []. This effect is mediated through both the mitochondrial pathway (involving mitochondrial membrane potential reduction, cytochrome c release, and Bax/Bcl-2 ratio alteration) and the death receptor pathway [].
- Aurora Kinase A (AURKA) Modulation: In triple-negative breast cancer cells, this compound was found to downregulate AURKA, a protein kinase involved in cell cycle regulation and often overexpressed in cancer []. This downregulation may contribute to the observed inhibition of cell proliferation and epithelial-mesenchymal transition (EMT) [].
- FHL1-Mediated EMT Suppression: In ovarian cancer, this compound appears to enhance the sensitivity of cancer cells to olaparib by upregulating four-and-a-half LIM domains protein 1 (FHL1), a protein linked to EMT suppression []. This upregulation contributes to the synergistic anticancer effect observed with the combined treatment [].
- CREB Activation and NLRP3/Notch Signaling Suppression: Studies on spinal cord injury models suggest that this compound treatment activates cAMP-response element-binding protein (CREB), a transcription factor involved in neuronal survival and plasticity []. Additionally, this compound treatment appears to suppress the NLRP3 inflammasome and Notch signaling pathways, both implicated in inflammatory responses and neuronal damage after spinal cord injury [].
- Amyloid Beta (Aβ) Aggregation Inhibition: this compound has demonstrated the ability to inhibit the formation of amyloid beta (Aβ) fibrils, a hallmark of Alzheimer's disease []. It can disrupt Aβ aggregation, convert mature fibrils into less toxic amorphous aggregates, and bind to Aβ oligomers, potentially interfering with their neurotoxic effects [].
ANone:
- Solvent Compatibility: this compound appears soluble in various organic solvents like methanol and acetone, as evidenced by its extraction and crystallization processes [, , ].
- Chemical Synthesis: As a precursor to other valuable alkaloids, including the anticancer drugs vinblastine and vincristine, this compound holds significance in chemical synthesis [, , , ]. Its structural complexity makes it a challenging synthetic target, and developing efficient synthetic routes is crucial for its wider applications.
A: this compound itself is not known to possess catalytic properties. It is a substrate in various enzymatic reactions within the monoterpene indole alkaloid (MIA) biosynthetic pathway in plants like Catharanthus roseus [, , , ].
ANone: Computational chemistry and modeling techniques play a significant role in studying this compound:
- Molecular Docking: This technique helps predict the binding affinity and interactions of this compound with its potential targets, such as Aβ oligomers []. Molecular docking studies have provided insights into the possible binding sites and modes of interaction, offering valuable information for understanding its inhibitory effects on Aβ aggregation [].
- C-16 Hydroxylation: The hydroxylation of this compound at the C-16 position by this compound 16-hydroxylase is a crucial step in vindoline biosynthesis [, , ]. This modification suggests that the hydroxyl group at C-16 is essential for the subsequent enzymatic steps and biological activity of vindoline.
- C-16 O-Methylation: Following C-16 hydroxylation, the addition of a methyl group to the hydroxyl group by this compound 16-O-methyltransferase further modifies this compound in the vindoline pathway [, ]. This suggests that methylation at this position is important for downstream activity.
ANone: While the provided research papers touch upon some of these aspects, specific details regarding stability and formulation, SHE regulations, PK/PD, toxicity, drug delivery, biomarkers, and other aspects are limited. Further research is needed to fully address these questions.
ANone: this compound research has a rich history, intertwined with the exploration of monoterpene indole alkaloids:
- Biosynthetic Pathway Elucidation: Decades of research have focused on unraveling the intricate biosynthetic pathway of this compound in plants like Catharanthus roseus. This involved identifying and characterizing the enzymes responsible for each step, starting from the initial precursors to the final alkaloid product [, , , ].
- Metabolic Engineering Efforts: The discovery of this compound's role as a precursor to valuable anticancer drugs like vinblastine and vincristine prompted efforts to engineer its biosynthesis in heterologous systems, such as yeast [, , ]. These endeavors aim to develop sustainable and scalable production platforms for these important pharmaceuticals.
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